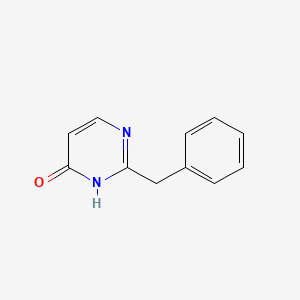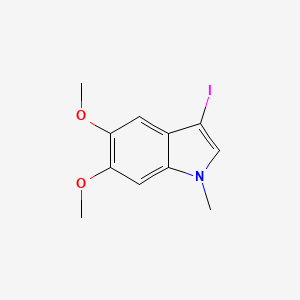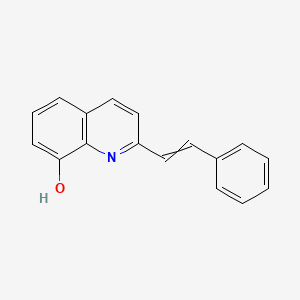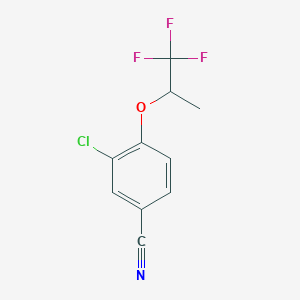
6-Hydroxy-4-methoxybenzofuran-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one typically involves the methylation of 6-Hydroxy-3-coumaranone. This can be achieved using iodomethane and potassium carbonate in a dimethylformamide (DMF) system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
6-Hydroxy-4-methoxybenzofuran-3(2h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized coumarins.
科学的研究の応用
6-Hydroxy-4-methoxybenzofuran-3(2h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include modulation of oxidative stress and inhibition of inflammatory mediators.
類似化合物との比較
Similar Compounds
6-Hydroxy-3-coumaranone: Lacks the methoxy group at the 4-position.
7-Methoxy-3(2H)-benzofuranone: Similar structure but with a different substitution pattern.
2-Coumaranone: A simpler coumarin derivative without the hydroxy and methoxy groups.
Uniqueness
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O4/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8/h2-3,10H,4H2,1H3 |
InChIキー |
OZCXNEVVUVPIQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=O)CO2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)


